molecular formula C6H11NO3 B2709211 5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one CAS No. 1490326-42-5

5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one

Cat. No. B2709211
CAS RN: 1490326-42-5
M. Wt: 145.158
InChI Key: PWSBRIJEQSXCBK-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and the functional groups present in it. It also includes its appearance (solid, liquid, gas, color, etc.) and its smell if applicable .


Synthesis Analysis

The synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants used, the conditions under which the reaction is carried out (temperature, pressure, catalyst, etc.), and the yield of the product .


Molecular Structure Analysis

This involves understanding the 3-dimensional structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used to determine the molecular structure .


Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, etc. Chemical properties include acidity or basicity, reactivity with other compounds, etc .

Scientific Research Applications

Antibacterial Agents

5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one is related to oxazolidinones, a class of antimicrobial agents demonstrating unique bacterial protein synthesis inhibition mechanisms. Novel oxazolidinone analogs, like U-100592 and U-100766, exhibit significant in vitro antibacterial activities against a variety of clinically important human pathogens, including both methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecium, and Mycobacterium tuberculosis, without showing cross-resistance to drugs like vancomycin or common antitubercular agents (Zurenko et al., 1996).

Synthesis of β-Amino Alcohol Precursors

The chemical is a precursor in the synthesis of β-amino alcohols, β-blockers, and azasugar derivatives, indicating its importance in pharmaceutical chemistry. Enantiomerically pure 4,5-substituted 2-oxazolidinones can be synthesized using electrogenerated chiral 4-methoxy-2-oxazolidinones as diastereoselective amidoalkylation reagents. This showcases the versatility of these compounds in synthesizing pharmacologically active precursors with high flexibility and trans-diastereoselectivity (Schierle-Arndt et al., 2001).

Monoamine Oxidase Inhibition

Research into the mechanism of monoamine oxidase (MAO) inactivation by derivatives of 5-(aminomethyl)-3-aryl-2-oxazolidinones, including potential antidepressant activities, highlights the neurological implications of these compounds. The proposed mechanism involves a one-electron transfer to form a radical cation, leading to the oxazolidinone ring's decomposition and enzyme active site attachment (Gates & Silverman, 1989).

Enzymatic Synthesis

The enzymatic synthesis of oxazolidin-2-one, utilizing 2-aminoalcohol and dimethyl carbonate, has been explored, with 3-ethyl-1,3-oxazolidin-2-one serving as a model reaction. This method, employing immobilized lipases, offers a novel approach to synthesizing oxazolidinones, showcasing the diverse biological and pharmacological activity of these compounds and highlighting the potential for green chemistry in pharmaceutical synthesis (Yadav & Pawar, 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. For example, in the case of a drug, the mechanism of action would refer to how the drug interacts with the body to produce its effects .

Safety and Hazards

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properties

IUPAC Name

5-(methoxymethyl)-5-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-6(4-9-2)3-7-5(8)10-6/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSBRIJEQSXCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)O1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1490326-42-5
Record name 5-(methoxymethyl)-5-methyl-1,3-oxazolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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